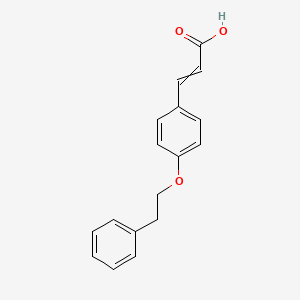

4-Phenethyloxycinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenethyloxycinnamic acid is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Acid Chloride Formation

4-Methoxycinnamic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , a standard reaction for carboxylic acids:

-

Mechanism : The hydroxyl group reacts with SOCl₂ to form a chlorosulfite intermediate, which eliminates SO₂ and Cl⁻, yielding the acid chloride .

-

Applications : Used in pharmaceutical synthesis (e.g., anti-adrenergic drugs) and UV-absorbing esters .

Reaction Overview

4-Methoxycinnamic acid+SOCl2→4-Methoxycinnamic acid chloride+SO2↑+HCl

Fischer Esterification

Ester derivatives of 4-methoxycinnamic acid are synthesized via acid-catalyzed esterification with alcohols:

-

Mechanism : Protonation of the carbonyl group activates it for nucleophilic attack by the alcohol, followed by elimination of water .

-

Conditions : Alcohol solvent (e.g., ethanol), acid catalyst (e.g., H₂SO₄).

Key Steps

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Proton transfer and water elimination.

Amide Formation

4-Methoxycinnamic acid can react with amines to form amides, facilitated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) :

-

Mechanism : DCC activates the carboxylic acid, forming a reactive intermediate that undergoes nucleophilic substitution with the amine .

-

Conditions : DCC and DMAP (dimethylaminopyridine) in dichloromethane.

Reaction Example

4-Methoxycinnamic acid+DCC+Amine→Amide+Byproducts

Photochemical Homodimerization

Cinnamic acid derivatives, including 4-methoxycinnamic acid, undergo syn-head-to-head dimerization under UV irradiation:

-

Mechanism : [4π+2π] cycloaddition between two α,β-unsaturated carbonyl groups, yielding a cyclobutane ring .

-

Conditions : Irradiation in solution or solid state.

-

Applications : Template-directed synthesis of dimeric structures.

Structural Evidence

X-ray crystallography confirms parallel alignment of monomers in the dimer, with a 3.632 Å inter-olefin distance .

Acid Chloride Formation

| Parameter | Details |

|---|---|

| Reagent | Thionyl chloride (SOCl₂) |

| Yield | 98% reported |

| Applications | Pharmaceutical intermediates, UV absorbers |

(Note: All chemical structures and mechanisms are inferred from general carboxylic acid chemistry and specific references cited.)

Eigenschaften

Molekularformel |

C17H16O3 |

|---|---|

Molekulargewicht |

268.31 g/mol |

IUPAC-Name |

3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19) |

InChI-Schlüssel |

RRJURNWBQNDZOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.